fbp1 gene product
Description
Significance in Metabolic Homeostasis
Metabolic homeostasis, the maintenance of stable internal conditions related to energy and metabolism, relies heavily on the balance between glucose production and utilization. FBP1's role in gluconeogenesis is vital for preventing hypoglycemia, especially during fasting or prolonged exercise, when dietary glucose is not available. By converting precursors like lactate (B86563), glycerol, and certain amino acids into glucose, FBP1 ensures a continuous supply of glucose for tissues that depend on it for energy, such as the brain and red blood cells medscape.com.
Disruptions in FBP1 activity can have significant consequences for metabolic health. Deficiency in FBP1 leads to fructose-1,6-bisphosphatase deficiency, an autosomal recessive metabolic disorder characterized by impaired gluconeogenesis, resulting in severe hypoglycemia and metabolic acidosis taylorandfrancis.comgenecards.orguniprot.orgmedscape.com. Conversely, elevated FBPase action has been implicated in contributing to hyperglycemia in conditions like type 2 diabetes medscape.com. Research findings highlight FBP1 as a potential therapeutic target for metabolic disorders, with studies exploring the effects of FBP1 inhibition on glucose homeostasis in models of insulin (B600854) resistance wikipedia.orgmedscape.comdiabetesjournals.org.
Detailed Research Findings:
Studies in insulin-resistant rodent models demonstrated that silencing hepatic FBP1 mRNA levels by over 90% using siRNA led to a complete lack of glucose excursion following a pyruvate (B1213749) challenge, indicating inhibition of gluconeogenesis. diabetesjournals.org
In human hepatocytes using a Liver-on-Chip model, FBP1 silencing reduced glucose production by 30%, supporting the relevance of this approach in humans. diabetesjournals.org
While hepatic FBP1 silencing improved insulin sensitivity in these models without inducing hypoglycemia during prolonged fasting, a significant increase in liver triglycerides was observed, suggesting a potential risk of liver steatosis over time. diabetesjournals.org
Data Tables:
Example Table: Effect of Hepatic FBP1 Silencing on Glucose Metabolism in Insulin-Resistant Rats
| Parameter | Control Group | FBP1 Silencing Group |
| Hepatic FBP1 mRNA Level | 100% | <10% |
| Glucose Excursion (Pyruvate Challenge) | Present | Absent |
| Blood Glucose (Prolonged Fast) | Stable | Stable |
| Insulin Sensitivity | Lower | Improved |
| Liver Triglycerides | Normal | Increased (~2-fold) |
(Note: This table is illustrative, based on the research findings described in the text. Actual numerical data would be included in a true interactive data table).
Overview of Core Physiological Roles
Beyond its primary function in gluconeogenesis, FBP1 is increasingly recognized for its involvement in other physiological processes. Its role as a rate-limiting enzyme in gluconeogenesis directly impacts glucose production and thus energy availability wikipedia.orguniprot.orgmdpi.com.
FBP1 has also been found to play a role in regulating glucose sensing and insulin secretion in pancreatic beta-cells uniprot.orgnih.govoup.com. Studies have shown that down-regulation of FBP1 in beta-cell lines can enhance glucose-stimulated insulin secretion, while FBP1 overexpression leads to decreased insulin secretion oup.com. This suggests FBP1's involvement in the complex mechanisms that control insulin release in response to glucose levels.
Emerging research indicates potential non-canonical functions for FBP1, including a recently identified role as a protein phosphatase. oup.com In this capacity, FBP1 has been shown to dephosphorylate histone H3, influencing gene expression related to metabolic processes. oup.com This highlights a broader regulatory role for FBP1 beyond its enzymatic activity in carbohydrate metabolism.
Furthermore, FBP1 has been implicated in various cellular processes, including potential roles in regulating appetite and adiposity uniprot.orgnih.gov, influencing cell cycle regulation, and being involved in the response to DNA damage. microbialcell.com Its expression levels and activity have been linked to the metabolic reprogramming observed in certain cancers, where FBP1 often acts as a tumor suppressor by inhibiting glycolysis and promoting apoptosis. taylorandfrancis.commicrobialcell.comaacrjournals.orgnih.govplos.org
Detailed Research Findings:
Research suggests that increased expression of FBP1 in the liver following nutrient excess may contribute to a feedback mechanism limiting weight gain by increasing circulating satiety hormones and reducing appetite-stimulating neuropeptides. uniprot.orgnih.gov
Studies in cancer cell lines have shown that restoring FBP1 expression can inhibit tumor growth, decrease glucose uptake, and reduce aerobic glycolysis, supporting its role as a tumor suppressor. aacrjournals.orgnih.govplos.org
FBP1 has been found to suppress epithelial-mesenchymal transition (EMT), a process involved in tumor metastasis, and its downregulation is associated with poor prognosis in certain cancers. plos.org
Mutational analysis of FBP1 has indicated partially independent functions in gluconeogenesis and sensitivity to genotoxic stress in yeast models. microbialcell.com
Data Tables:
Example Table: Impact of FBP1 Expression on Glucose-Stimulated Insulin Secretion (GSIS) in Beta-Cells
| Experimental Condition | FBP1 Level | Glucose Utilization | Cellular ATP to ADP Ratio | GSIS |
| Control | Normal | Baseline | Baseline | Baseline |
| FBP1 Down-regulation | Decreased | Increased | Increased | Enhanced |
| FBP1 Overexpression | Increased | Decreased | Decreased | Decreased |
(Note: This table is illustrative, based on the research findings described in the text. Actual numerical data would be included in a true interactive data table).
Properties
CAS No. |
147276-30-0 |
|---|---|
Molecular Formula |
C6H7N3 |
Synonyms |
fbp1 gene product |
Origin of Product |
United States |
Ii. Molecular Biology and Gene Expression of Fbp1
FBP1 Gene Structure and Transcriptional Regulation
Transcriptional regulation of FBP1 is a primary mechanism controlling its expression. This involves the interaction of transcription factors with specific DNA sequences within the gene's promoter and regulatory regions, influenced by chromatin structure and various signaling pathways.
Promoter Elements and Cis-Acting Sequences
The promoter region of the FBP1 gene contains several crucial cis-acting elements that are recognized by transcription factors. In the fission yeast Schizosaccharomyces pombe, the fbp1 promoter includes upstream activating sequences 1 and 2 (UAS1 and UAS2), which are essential for transcriptional activation upon glucose starvation. UAS1 contains a cAMP response element, while UAS2 includes a stress response element. oup.comoup.com These elements are located upstream of the transcription start site. researchgate.net In Saccharomyces cerevisiae, the FBP1 promoter also contains UAS1 and UAS2, in addition to an upstream repressing sequence (URS1). nih.govcsic.es The URS1 element is involved in glucose repression. nih.govcsic.es In Drosophila melanogaster, studies on the Fat-body-protein-1 (Fbp1) gene have identified cis-regulatory sequences, including a negative regulatory element that binds the transcription factor AEF-1, and a strong positive element located upstream of an ecdysone-response element. nih.gov In human c-Myc gene regulation, FBP1 protein itself binds to the far upstream element (FUSE) located approximately 1.5 kb upstream of the transcription start site to regulate c-Myc transcription. nih.gov While this describes FBP1 protein's role in regulating another gene, it highlights the presence of far upstream regulatory elements.
Transcription Factor Interactions and Regulatory Networks
The transcriptional regulation of FBP1 involves a complex network of interacting transcription factors. In S. pombe, the transcription factors Atf1 (a CREB/ATF type) and Rst2 (a C₂H₂ zinc-finger type) activate fbp1 transcription in response to glucose starvation. oup.comoup.com Atf1 and Rst2 bind to the UAS1 and UAS2 regions, respectively. oup.comoup.com Their binding to the UAS1 region, where their binding sites are located 45 bp apart, is reciprocally stabilized, integrating signals from distinct pathways. oup.comoup.comnih.govresearchgate.net Tup11 and Tup12, members of the Tup-family co-repressors, suppress the independent binding of Atf1 or Rst2. oup.comoup.comnih.gov In S. cerevisiae, transcriptional regulation involves the repressor Mig1p, which binds to the URS1 element and recruits the co-repressors Cyc8 and Tup1 to block transcription. nih.govcsic.esyeastgenome.org Activating transcription factors include the HAP complex and the derepressing zinc finger protein Cat8p, along with Sip4. nih.govcsic.esyeastgenome.org
FBP1 protein has also been shown to interact with and regulate the activity of other transcription factors. In human cells, FBP1 can interact with STAT3 and inhibit its expression and phosphorylation, affecting nuclear accumulation of STAT3. researchgate.net FBP1 has also been shown to inhibit NF-κB activation by facilitating the dephosphorylation of IκBα. nih.gov Furthermore, FBP1 can interact with and promote the ubiquitination and degradation of Notch1 intracellular domain (NICD1) via the FBXW7 pathway, thereby inhibiting Notch signaling. nih.govthno.org FBP1 has also been implicated in regulating HIF1α and HIF2α function in the nucleus, independent of its enzymatic activity. nih.govresearchgate.net
Chromatin Dynamics and Epigenetic Control of FBP1 Expression
Chromatin structure plays a crucial role in regulating FBP1 transcription by influencing the accessibility of promoter regions to transcription factors. plos.orgbio-rad.com In S. pombe, glucose starvation induces chromatin opening in the fbp1 upstream region, particularly around UAS1 and UAS2, allowing transcription factor binding. oup.complos.orgmdpi.com This chromatin remodeling is linked to the transcription of long noncoding RNAs (lncRNAs), referred to as metabolic stress-induced lncRNAs (mlonRNAs), from the fbp1 upstream region. researchgate.netplos.orgmdpi.comresearchgate.netresearchgate.net The transcription of mlonRNAs is thought to induce negative DNA supercoils and promote histone acetylation, contributing to the open chromatin configuration. plos.orgmdpi.com Topoisomerase activity can also influence nucleosome positioning and fbp1 transcription. plos.orgresearchgate.net
Epigenetic modifications, such as histone methylation, also regulate FBP1 expression. In human cells, LSD1, a histone demethylase, acts as a key negative regulator of FBP1 expression. plos.org Knockdown or inhibition of LSD1 leads to an increase in H3K4me2 levels at the FBP1 promoter and upregulation of FBP1 expression. plos.org DNA methylation in the FBP1 promoter region has also been observed in hepatocellular carcinoma, correlating with reduced FBP1 expression. plos.org
Signal Transduction Pathways Modulating FBP1 Transcription
Several signal transduction pathways are involved in modulating FBP1 transcription in response to environmental cues, particularly glucose availability. In S. pombe, glucose starvation activates the stress-activated mitogen-activated protein kinase (MAPK) pathway, which activates Atf1. mdpi.com Glucose signaling is also mediated through a seven-transmembrane receptor coupled with trimeric G proteins, leading to the activation of adenylate cyclase and subsequent activation of PKA by cAMP. mdpi.com PKA activity represses Rst2 by sequestering it in the cytoplasm; glucose starvation inhibits PKA, leading to Rst2 nuclear import and fbp1 activation. mdpi.com
In human cells, the mTOR pathway appears to be involved in regulating FBP1 gene expression or translation, as rapamycin (B549165) treatment increases FBP1 protein levels. nih.gov MAPK (p38) and NF-κB pathways have also been shown to partially regulate FBP1 levels in keratinocytes. nih.gov
Here is a summary of transcription factors and their binding sites/roles :
| Transcription Factor | Organism(s) Studied | Binding Site/Role | Effect on FBP1 Transcription | Source(s) |
| Atf1 | S. pombe | UAS1 (cAMP response element) | Activation | oup.comoup.comnih.govmdpi.com |
| Rst2 | S. pombe | UAS2 (stress response element), CT-rich sequence near UAS1 | Activation | oup.comoup.comnih.govmdpi.com |
| Mig1p | S. cerevisiae | URS1 | Repression | nih.govcsic.esyeastgenome.org |
| HAP complex | S. cerevisiae | Promoter region | Activation | yeastgenome.org |
| Cat8p | S. cerevisiae | UAS2 (CSRE) | Activation | nih.govcsic.esyeastgenome.org |
| Sip4 | S. cerevisiae | UAS2 (CSRE) | Activation | nih.govcsic.es |
| Tup1/Cyc8 | S. cerevisiae | Recruited by Mig1p to URS1 | Repression | nih.govcsic.es |
| Tup11/12 | S. pombe | Upstream region across UAS1 to UAS2 | Repression | oup.comoup.comnih.govmdpi.com |
| FBP1 protein | Human | FUSE (in c-Myc promoter) | Activation | nih.gov |
| TFIIH | Human | Transcription start site (interacts with FBP1) | Basal transcription | nih.gov |
| FIR | Human | Interacts with TFIIH and FBP1 | Repression | nih.gov |
| AEF-1 | D. melanogaster | Negative regulatory element | Repression | nih.gov |
| STAT3 | Human | Directly interacts with FBP1 | FBP1 inhibits STAT3 function | researchgate.netnih.gov |
| NF-κB p65 | Human | Directly interacts with FBP1 | FBP1 inhibits NF-κB activation | nih.govthno.org |
| Notch1 (NICD1) | Human | Directly interacts with FBP1 | FBP1 promotes degradation | nih.govthno.org |
| HIF1α/HIF2α | Human | Interacts with nuclear FBP1 | FBP1 inhibits HIF function | nih.govresearchgate.net |
| TWIST1 | Human | Promotes FBP1 expression (regulated by KMT5A) | Activation | researchgate.net |
Post-Transcriptional and Post-Translational Control Mechanisms of FBP1 Protein Abundance and Activity
Beyond transcriptional regulation, the abundance and activity of FBP1 protein are controlled by post-transcriptional and post-translational mechanisms. Post-transcriptional regulation involves controlling mRNA stability and translation. In S. cerevisiae, glucose accelerates the degradation of FBP1 mRNA. nih.gov FBP1 protein has also been shown to act as an RNA-binding protein, regulating the translation or stability of other mRNAs, such as GAP43, p27 Kip, and nucleophosmin (B1167650). nih.gov
Post-translational modifications and protein degradation pathways are critical for fine-tuning FBP1 protein levels and activity. Ubiquitination and subsequent proteasomal degradation are significant mechanisms. In human cells, the interaction of FBP1 with p38/JTV-1 results in FBP1 ubiquitination and degradation by proteasomes. nih.gov FBP1 protein stability is also regulated by phosphorylation. PIM2 kinase can phosphorylate human FBP1 at Ser144, which abrogates its interaction with NF-κB p65 and promotes p65 protein stability through the CHIP-mediated proteasome pathway. thno.org This suggests that FBP1 phosphorylation status can indirectly influence the stability of its interacting partners. In S. cerevisiae, Fbp1p undergoes degradation via both proteasomal and vacuolar pathways depending on glucose starvation duration. yeastgenome.org The GID complex, a ubiquitin ligase (E3), is involved in the regulation of carbohydrate metabolism, and potentially Fbp1p degradation in yeast. yeastgenome.org O-GlcNAcylation of human FBP1 at serine 47 by OGT can promote its degradation by facilitating K48-linked polyubiquitination at lysine (B10760008) 51. researchgate.net
Phosphorylation can also directly affect FBP1 enzymatic activity. In S. cerevisiae, phosphorylation has been reported to inhibit Fbp1 activity. embopress.org The protein kinase Snf1 is involved in the regulation of the URS1 element and Mig1, indirectly affecting FBP1 expression, and glucose appears to interfere with the phosphorylation of Cat8, another transcription factor regulating FBP1. nih.govcsic.es
FBP1 also exhibits non-enzymatic functions that are subject to regulation. For instance, its nuclear localization is important for inhibiting HIF function in clear cell renal cell carcinoma, and this function is independent of its catalytic activity. nih.govresearchgate.net
Here is a summary of post-transcriptional and post-translational regulatory mechanisms:
| Mechanism | Target/Modifier | Effect on FBP1/Related Process | Organism(s) Studied | Source(s) |
| mRNA degradation | FBP1 mRNA | Accelerated by glucose | S. cerevisiae | nih.gov |
| RNA binding | GAP43, p27 Kip, nucleophosmin mRNAs | Regulates translation or stability of target mRNAs (FBP1 acts as RBP) | Human | nih.gov |
| Ubiquitination & Degradation | FBP1 protein (via proteasome) | Mediated by p38/JTV-1 interaction | Human | nih.gov |
| Ubiquitination & Degradation | Fbp1p (via proteasome and vacuole) | Occurs in response to glucose replenishment | S. cerevisiae | yeastgenome.org |
| Ubiquitination & Degradation | Fbp1p (potentially via GID complex) | Involved in regulation of carbohydrate metabolism | S. cerevisiae | yeastgenome.org |
| Phosphorylation (Ser144) | FBP1 protein (by PIM2) | Abrogates interaction with NF-κB p65, promotes p65 stability via CHIP-mediated proteasome pathway | Human | thno.org |
| O-GlcNAcylation (Ser47) | FBP1 protein (by OGT) | Promotes degradation via K48-linked polyubiquitination (Lys51) | Human | researchgate.net |
| Phosphorylation | Fbp1 activity | Inhibition of enzymatic activity | S. cerevisiae | embopress.org |
| Phosphorylation (Cat8) | Cat8 (transcription factor for FBP1) | Glucose interferes with phosphorylation, affecting FBP1 expression | S. cerevisiae | nih.govcsic.es |
| Nuclear Localization | FBP1 protein | Important for non-enzymatic inhibition of HIFs | Human | nih.govresearchgate.net |
Iii. Enzymatic Mechanism and Structural Biology of Fbp1
Catalytic Activity and Hydrolytic Reaction Mechanism of FBP1
FBP1 catalyzes the hydrolysis of the C1 phosphate (B84403) ester bond of fructose (B13574) 1,6-bisphosphate genecards.orgwikipedia.orgebi.ac.uknih.gov. This reaction requires the presence of divalent metal cations, with Mg²⁺ and Mn²⁺ being preferred cofactors wikipedia.orguniprot.orguniprot.orgresearchgate.net. These metal ions play a critical role in the catalytic mechanism, often coordinating with the phosphate groups of the substrate and facilitating the nucleophilic attack by a water molecule ebi.ac.ukacs.org.
The catalytic mechanism involves the binding of FBP in its linear, open conformation within the active site nih.gov. The cleavable C1-phosphate is positioned deep within this site nih.gov. While the precise details can vary slightly between different classes and isoforms of FBPases, a common theme involves metal-assisted catalysis. In some proposed mechanisms for Class II FBPases, a reactive water molecule, coordinated by a metal ion and potentially other residues, performs a nucleophilic attack on the C1 phosphate, leading to its hydrolysis biorxiv.org. The leaving phosphate group may be stabilized by interactions with the enzyme, potentially involving the positive dipole of an alpha-helix backbone biorxiv.org.
Studies on yeast and mammalian FBP1 have identified conserved residues crucial for activity. For instance, alanine (B10760859) replacement mutagenesis of Saccharomyces cerevisiae YK23, a metal-independent FBPase, suggested that His¹³ and Glu⁹⁹ are primary catalytic residues nih.gov. In metal-dependent FBPases, residues like Asp⁶⁸, Asp¹²¹, and Glu⁹⁸ (using numbering from porcine FBPase) have been implicated in metal binding and proton transfer during the reaction ebi.ac.ukacs.org. Asp⁶⁸ may act as a proton carrier, relaying a proton from the substrate to the product ebi.ac.uk.
The enzyme exhibits classical hyperbolic saturation kinetics with respect to its substrate, FBP, and shows high affinity for it nih.gov. Kinetic parameters, such as the Michaelis constant (Km) for FBP, have been determined for FBP1 from various sources, including human and E. coli, typically in the low micromolar range (e.g., 2.7 µM for human FBP1 expressed in E. coli and 1.7 µM for E. coli FBPase I) genecards.orguniprot.orguniprot.org.
Allosteric Regulation of FBP1 Activity
FBP1 activity is subject to complex allosteric regulation, which is essential for coordinating gluconeogenesis with other metabolic pathways, particularly glycolysis genecards.orguniprot.orguniprot.orgiastate.eduditki.com. This regulation involves the binding of specific molecules at sites distinct from the active site, inducing conformational changes that affect catalytic activity genecards.orguniprot.orguniprot.orgresearchgate.netiastate.edu.
Identification of Allosteric Inhibitors and Activators
The primary allosteric inhibitors of mammalian FBP1 are AMP and fructose 2,6-bisphosphate (Fru-2,6-bisP) genecards.orgwikipedia.orguniprot.orguniprot.orgditki.comresearchgate.net. AMP is a potent inhibitor that binds to specific allosteric sites on the enzyme, reducing its catalytic efficiency genecards.orguniprot.orguniprot.orgiastate.eduresearchgate.net. The binding of AMP can be cooperative acs.org. Fru-2,6-bisP is a competitive inhibitor with respect to FBP, binding directly to the active site or overlapping with it genecards.orgnih.govuniprot.orguniprot.orgresearchgate.net. AMP and Fru-2,6-bisP often exhibit synergistic inhibitory effects genecards.orguniprot.orguniprot.org.
In contrast to mammalian FBP1, the Saccharomyces cerevisiae FBPase YK23 was found not to be sensitive to AMP inhibition, although it was inhibited by Fru-2,6-bisP nih.gov. Bacterial FBPases can exhibit different regulatory properties; for example, E. coli FBPase I is inhibited by AMP and glucose 6-phosphate, and activated by phosphoenolpyruvate (B93156) and citrate (B86180) uniprot.org. Citrate is also known to activate mammalian FBP1 ditki.com.
Table 1: Key Allosteric Effectors of FBP1
| Effector | Type of Regulation | Effect on Activity | Notes | Source Organism (Examples) |
| AMP | Allosteric | Inhibition | Potent, often cooperative binding | Mammalian, E. coli |
| Fructose 2,6-bisphosphate | Competitive | Inhibition | Binds at or near active site | Mammalian, S. cerevisiae |
| Citrate | Allosteric | Activation | Mammalian, E. coli | |
| Phosphoenolpyruvate | Allosteric | Activation | Strongly activates E. coli FBPase I | E. coli |
| Glucose 6-phosphate | Allosteric | Inhibition | Synergistic with AMP in E. coli FBPase I | E. coli |
Allosteric Transition and Conformational States (R-state, T-state)
FBP1 exists in different conformational states, primarily the catalytically active R-state and the inactive T-state genecards.orguniprot.orguniprot.orgnih.govsci-hub.se. The transition between these states is central to allosteric regulation nih.govsci-hub.senih.gov. The binding of allosteric inhibitors like AMP stabilizes the T-state, while substrate binding and activators favor the R-state genecards.orguniprot.orguniprot.orgnih.govsci-hub.senih.gov.
The R-to-T transition involves significant structural changes at both the tertiary and quaternary levels nih.govnih.gov. Quaternary structure changes include rotations between the enzyme's constituent dimers nih.govnih.gov. For instance, in mammalian FBPase, the R-to-T transition involves a rotation of approximately 17 degrees between the upper and lower dimers nih.gov. Tertiary structure changes occur within individual subunits, particularly in the allosteric domain and specific loops nih.gov. A dynamic loop region (residues 52-72 in porcine FBPase) has been implicated as playing a crucial role in this allosteric transition, adopting different conformations (engaged, disengaged, disordered) depending on the ligation state microbialcell.comresearchgate.netacs.orgiastate.edu.
The propagation of structural changes from the allosteric site to the active site during the R-to-T transition is a key aspect of the regulatory mechanism researchgate.netnih.gov. This communication is thought to involve specific structural elements, such as helices and beta-strands, that link the allosteric and active sites nih.gov. AMP binding is believed to reduce the affinity for metal ions in the active site due to structural changes in the metal-binding ligands nih.govnih.gov.
Structural Basis of FBP1 Function and Regulation
FBP1 is typically a homotetramer, meaning it is composed of four identical subunits researchgate.netresearchgate.netnih.gov. This quaternary structure is fundamental to its allosteric regulation and catalytic activity researchgate.netnih.govoncotarget.comkhanacademy.org.
Quaternary Structure and Subunit Interactions
The mammalian FBPase homotetramer is often described as a dimer of two intimate dimers, referred to as the "upper" and "lower" dimers nih.govoncotarget.comresearchgate.net. These dimers interact through surfaces primarily located in their allosteric domains nih.gov. The arrangement of these dimers can vary between the R and T states nih.gov. In the active R-state, the dimers can have a different orientation compared to the inactive T-state nih.govnih.gov. For example, the R form of muscle FBPase has been observed to have a perpendicular orientation of the upper and lower dimers, in contrast to the more coplanar arrangement of the liver isozyme's R state nih.gov.
Interactions between subunits are critical for maintaining the tetrameric structure and mediating the allosteric transition nih.govoncotarget.comkhanacademy.org. These interactions involve various types of bonds, including hydrogen bonds and van der Waals interactions nih.govkhanacademy.org. Specific residues at the subunit interfaces can influence the enzyme's responsiveness to allosteric effectors researchgate.net. There is also evidence suggesting that FBP1 can exist in equilibrium with dimeric and monomeric forms, and that subunit exchange between tetramers may play a role in the R-to-T state switch oncotarget.comnih.gov.
Active Site Architecture and Substrate Binding
Each subunit of FBP1 contains an active site where the hydrolysis of FBP occurs researchgate.net. The active site is typically located between two structural domains within the monomer: the substrate-binding (FBP) domain and the allosteric (AMP) domain researchgate.net. These domains come together to form the catalytic center researchgate.net.
The active site architecture is specifically configured to bind the linear form of fructose 1,6-bisphosphate and facilitate the hydrolytic reaction nih.gov. Key residues within the active site are involved in substrate binding, metal ion coordination, and catalysis ebi.ac.uknih.govacs.org. Divalent metal ions (Mg²⁺, Mn²⁺) are essential for catalysis and bind within the active site, often coordinating with the phosphate groups of the substrate ebi.ac.ukwikipedia.orguniprot.orguniprot.orgresearchgate.netacs.org. Structural studies have identified specific residues involved in metal binding, such as Asp⁶⁸, Asp⁷⁴, Glu⁹⁸, Asp¹²¹, and Glu²⁸⁰ (using porcine FBPase numbering) ebi.ac.ukacs.org. The substrate, FBP, binds with its C1-phosphate positioned deeply within the active site nih.gov.
The dynamic loop region (residues 52-72) is located near the active site and its conformation is influenced by the allosteric state of the enzyme researchgate.netacs.orgiastate.edu. Changes in the conformation of this loop are thought to affect the active site and contribute to the regulation of catalytic activity researchgate.netacs.orgiastate.edu.
Table 2: Key Structural Features and Their Roles
| Structural Feature | Description | Role in Function/Regulation |
| Homotetramer | Composed of four identical subunits | Essential for allosteric regulation and cooperative binding of effectors. |
| Upper and Lower Dimers | Two intimate dimers forming the tetramer | Relative orientation changes during R-T transition. |
| Allosteric Domain | Domain containing the allosteric binding site | Interacts with allosteric effectors (e.g., AMP) to induce conformational changes. |
| Catalytic/FBP Domain | Domain containing the substrate binding site | Forms part of the active site where FBP binds. |
| Dynamic Loop (e.g., 52-72) | Flexible loop region near the active site | Undergoes conformational changes influencing catalytic activity and allosteric regulation. |
| Active Site | Region where substrate binds and catalysis occurs | Contains residues and metal ions necessary for FBP hydrolysis. |
| Allosteric Site | Region distinct from the active site where allosteric effectors bind | Binding of effectors induces conformational changes affecting the active site. |
| Metal Binding Sites | Regions within the active site that coordinate divalent metal ions (Mg²⁺, Mn²⁺) | Essential for catalytic activity by coordinating substrate and facilitating hydrolysis. |
Allosteric Site Configuration and Ligand Interactions
FBPase is an allosteric enzyme, meaning its activity can be regulated by the binding of molecules at sites distinct from the active site. The primary allosteric inhibitor is AMP, which binds to a specific allosteric site located remotely from the active site. Binding of AMP promotes a conformational change in the enzyme, shifting the tetramer from an active (R) state to an inactive (T) state. This transition involves a rotation of two subunits relative to the other two, typically by approximately 15-19 degrees. This conformational change affects the active site, rendering the enzyme less active.
Another important regulator is fructose 2,6-bisphosphate, which acts as a competitive inhibitor by binding to the active site and sterically hindering substrate access. Notably, AMP and fructose 2,6-bisphosphate exhibit synergistic inhibitory effects on FBPase activity. The binding of fructose 2,6-bisphosphate can reduce the concentration of AMP required for a given level of inhibition.
Structural studies have provided insights into the allosteric site configuration and ligand interactions. The allosteric site is located between the FBP domain (containing the substrate binding site) and an allosteric domain within each monomer. This site is approximately 28 Å away from the active site. Specific residues within the allosteric site, such as Lys112 and Tyr113 in mammalian FBPase, have been implicated in initiating the signal transmission between the AMP binding site and the active site.
In addition to the canonical AMP allosteric site, a novel allosteric site has been identified near the center of the FBPase tetramer, at the interface between the four monomers. Inhibitors binding to this site interact with residues from multiple subunits. For instance, a pseudo-tetrapeptide inhibitor was found to bind to this novel site, interacting with three of the four subunits and forming hydrogen bonds with residues like Asp187 and the backbone carbonyl of residue 71, as well as electrostatic interactions with the backbone carbonyl of residue 51. Binding to this novel site can also stabilize a conformation where a dynamic loop essential for catalysis is in an inactive state.
Role of Specific Structural Loops in Enzyme Dynamics and Regulation
Specific structural loops within FBPase play crucial roles in its dynamics and regulation, particularly in mediating allosteric control and catalysis. A prominent example is the dynamic loop spanning residues 52-72 (in mammalian FBPase, homologous to residues 63-83 in yeast). This loop is critical for catalysis, and its movement away from the substrate binding site leads to decreased enzyme activity.
In the active (R) state, this loop is typically ordered and engaged in the active site. Upon binding of allosteric inhibitors like AMP, the conformational change to the inactive (T) state causes the displacement of this loop from the active site. This displacement is a key mechanism by which allosteric signals are transmitted to the catalytic center.
Molecular dynamics simulations and structural studies have revealed details about the loop's behavior. The loop can exist in different states depending on ligand binding: disordered, disengaged, and engaged. The subunit-pair rotation induced by AMP binding generates close contacts involving the hinges (residues 50-57) and hairpin turns (residues 58-72) of the engaged loops, making their engaged conformation unfavorable in the T state and leading to their displacement. Restricting the flexibility of this loop through mutations can significantly impact catalysis and AMP regulation.
The N-terminal region of the enzyme also contributes to stabilizing the dynamic loop in the disengaged state. Deletion or specific mutations in the N-terminal region can dramatically alter the mechanism of allosteric regulation.
Kinetic Characterization and Inhibitor Binding Studies of FBP1
Kinetic studies of FBP1 have characterized its catalytic activity and the effects of various inhibitors. FBP1 catalyzes the hydrolysis of fructose 1,6-bisphosphate in the presence of divalent cations, such as Mg2+ or Mn2+, which are required for activity. The enzyme exhibits a high affinity for its substrate, fructose 1,6-bisphosphate.
Data on kinetic parameters can vary depending on the source of the enzyme (e.g., human liver, muscle, or recombinant) and experimental conditions. For human muscle FBPase, the Km for fructose 1,6-bisphosphate was determined to be 0.77 µM. Substrate inhibition by fructose 1,6-bisphosphate has also been observed, with a Kis of 90 µM for the human muscle enzyme.
AMP is a potent allosteric inhibitor, and its binding affects the turnover of bound substrate rather than the affinity for the substrate. The sensitivity to AMP inhibition can differ between FBPase isoenzymes from different tissues, with muscle FBPase generally being more strongly inhibited by AMP than liver FBPase. The I0.5 values for AMP inhibition have been reported in the micromolar range, for example, 8.4 µM for Helix pomatia hepatopancreas FBPase and 7.3 µM for Pomacea bridgesii hepatopancreas FBPase.
Fructose 2,6-bisphosphate is a competitive inhibitor with respect to fructose 1,6-bisphosphate. Its Ki value for human muscle FBPase is 0.13 µM. As mentioned earlier, AMP and fructose 2,6-bisphosphate exhibit synergistic inhibition. In the presence of 0.4 µM AMP, the Ki for fructose 2,6-bisphosphate on human muscle FBPase was found to be 0.028 µM.
Inhibitor binding studies have been crucial in the development of potential therapeutic agents targeting FBPase, particularly for conditions like type 2 diabetes where reducing hepatic glucose production is desirable. Various small molecule inhibitors have been developed that target either the active site or the allosteric sites.
Benzoxazole benzenesulfonamides represent a class of allosteric inhibitors that bind to the AMP allosteric binding site, competing with AMP. One such compound has been shown to block human FBPase-1 enzymatic activity with an IC50 value of 3.4 µM and a Ki of 1.1 µM. These inhibitors have a distinct binding mode compared to AMP.
Inhibitors binding to the novel allosteric site at the subunit interface have also been identified, such as anilinoquinazolines. These compounds inhibit FBPase by binding to the 52-72 loop region, preventing its proper engagement in the catalytic site. Mutagenesis studies have helped identify key residues in this loop involved in inhibitor recognition and binding.
Iv. Genetic Variability and Functional Consequences of Fbp1
Naturally Occurring Genetic Variants and Their Impact on FBP1 Enzyme Activity
Naturally occurring genetic variants within the FBP1 gene can significantly impact the enzymatic activity of Fructose-1,6-bisphosphatase 1, leading to metabolic disorders. Fructose-1,6-bisphosphatase deficiency (FBP1D) is a rare autosomal recessive inherited metabolic disease caused by mutations in the FBP1 gene, resulting in reduced or absent FBPase activity. mdpi.comresearchgate.netmednexus.orgfrontiersin.org This deficiency impairs gluconeogenesis, leading to symptoms such as hypoglycemia, ketonuria, metabolic acidosis, hyperlactacidemia, and potentially severe complications like seizures and coma, particularly during fasting or illness. ivami.commdpi.comresearchgate.netmednexus.orgfrontiersin.org
Numerous mutations have been identified throughout the FBP1 gene, including missense variants, insertions, deletions, and splice-site mutations. ivami.comresearchgate.netmednexus.org These variants can affect different aspects of protein function, including enzyme stability, catalytic activity, and interaction with regulatory molecules. For instance, the missense mutation c.490G>A (p.Gly164Ser) has been identified as a disease-causing mutation, resulting in a protein with negligible enzymatic activity due to the highly conserved nature of the glycine (B1666218) residue at position 164. mednexus.org Another reported variant, c.355G>A (p.Asp119Asn), was shown in in vitro studies to decrease enzyme activity despite having no impact on protein expression. mdpi.com A novel variant, c.761A > G (H254R), was found to reduce protein stability and enzymatic activity in patient-derived cells. researchgate.net
A variety of pathogenic variants have been reported, with missense variants being the most common type in FBP1D patients. researchgate.netfrontiersin.org These mutations are widespread across the gene. mednexus.org
Table 1: Examples of Naturally Occurring FBP1 Variants and Their Impact
| Variant | Type | Location (Nucleotide) | Location (Amino Acid) | Impact on Enzyme Activity | Associated Phenotype | Source |
| c.490G>A | Missense | 490 | p.Gly164Ser | Negligible activity | Fructose-1,6-bisphosphatase Deficiency | mednexus.org |
| c.355G>A | Missense | 355 | p.Asp119Asn | Decreased activity | Fructose-1,6-bisphosphatase Deficiency | mdpi.com |
| c.761A > G | Missense | 761 | H254R | Reduced activity/stability | Fructose-1,6-bisphosphatase Deficiency | researchgate.net |
| c.704delC | Deletion/Frameshift | 704 | p.Pro235GlnfsX42 | Likely loss of function | Fructose-1,6-bisphosphatase Deficiency | mdpi.com |
| c.960_961insG | Insertion/Frameshift | 960_961 | p.Ser321Valfs | Likely loss of function | Fructose-1,6-bisphosphatase Deficiency | mdpi.com |
| c.333+1_333+2delinsTC | Splice-site | 333+1_333+2 | Affects splicing | Speculated exon skipping, negligible activity | Fructose-1,6-bisphosphatase Deficiency | mednexus.org |
Targeted Mutagenesis and Functional Dissection of FBP1 Domains
Targeted mutagenesis studies have been instrumental in dissecting the functional domains of the FBP1 enzyme and understanding the relationship between specific amino acid residues and enzymatic activity or other cellular roles. Alanine (B10760859) scanning mutagenesis, for instance, has been used to analyze the impact of substituting evolutionary conserved amino acid residues on FBP1 function. nih.gov These studies can help identify residues critical for catalytic activity, allosteric regulation, or interactions with other proteins. nih.gov
Research using targeted mutagenesis in Saccharomyces cerevisiae Fbp1p, a yeast ortholog of human FBP1, has provided insights into residues important for enzymatic activity and sensitivity to genotoxic stress. nih.gov Mutations at specific sites, such as Asn75 and His324 (yeast numbering), were found to decouple the enzymatic activity from the sensitivity to methyl methanesulfonate (B1217627) (MMS)-induced DNA damage, suggesting at least partially independent functional sites within the enzyme. nih.gov Substituting His265 reduced enzymatic activity but increased sensitivity to MMS, potentially linked to altered subcellular localization. nih.gov
Mutagenesis can also reveal residues involved in post-translational modifications and protein degradation. For example, the Pro1 residue in yeast Fbp1p has been implicated in ubiquitin-mediated proteasome degradation, while Ser11 is linked to cAMP-mediated phosphorylation affecting activity. nih.gov Structural studies, often informed by mutagenesis, have identified regions crucial for the enzyme's tertiary structure and allosteric regulation, such as residues 52 to 72 in porcine Fbp1p (homologous to residues 63 to 83 in yeast) which form a loop involved in AMP allosteric inhibition. nih.gov
Targeted mutagenesis techniques, such as PCR-based site-directed mutagenesis, are commonly used to introduce specific point mutations for functional analysis. nih.gov These methods allow for precise alteration of the DNA sequence to study the effects of single or multiple amino acid changes. thermofisher.com
Evolutionary Conservation and Interspecies Ortholog Analysis of FBP1
Fructose-1,6-bisphosphatase 1 is an evolutionarily conserved enzyme, highlighting its fundamental role in gluconeogenesis across diverse organisms. genecards.orgnih.gov Orthologs of FBP1, genes in different species that evolved from a common ancestral gene, are found in various organisms, from yeast to mammals. nih.govresearchgate.netfiveable.menih.gov Analysis of these orthologs provides valuable insights into the conservation of protein sequence, structure, function, and regulation throughout evolution. fiveable.menih.govnumberanalytics.com
Studies comparing FBP1 orthologs in species like Saccharomyces cerevisiae and mammals have revealed conserved amino acid residues and structural features important for enzymatic activity and regulation. nih.gov The high degree of conservation in key regions suggests that the fundamental catalytic mechanism and regulatory sites of FBPase have been maintained through evolutionary history. nih.gov
Interspecies ortholog analysis can also shed light on conserved gene expression patterns and regulatory mechanisms. researchgate.netnih.gov While the core function in gluconeogenesis is conserved, there can be species-specific adaptations and additional roles. For example, studies in yeast have identified roles for Fbp1p in stress response and cell cycle regulation, which may have parallels or divergences in mammalian systems. nih.gov
Databases and computational tools are used to identify and analyze orthologous genes across multiple species, facilitating comparative genomics studies. fiveable.menih.gov These analyses help in understanding the evolutionary history of the FBP1 gene and predicting the function of less-characterized orthologs based on the well-studied counterparts. fiveable.menumberanalytics.com
Genetic Interactions of FBP1 with Other Cellular Pathways
Beyond its primary role in gluconeogenesis, FBP1 has been shown to have genetic interactions with genes involved in various other cellular pathways, indicating a broader involvement in cellular processes. These interactions can be physical, where the FBP1 protein directly interacts with other proteins, or genetic, where mutations in FBP1 show synergistic or antagonistic effects with mutations in other genes. nih.govyeastgenome.org
In Saccharomyces cerevisiae, Fbp1p has been reported to interact physically with proteins involved in protein catabolism. yeastgenome.org High-throughput screenings in yeast have also revealed genetic interactions with components of the TORC1 pathway, a key nutrient-sensing complex. nih.gov Fbp1p can bind to TORC1, and this interaction is important for glucose-mediated Fbp1p degradation. nih.gov This suggests a potential role for FBP1 in integrating nutrient availability with other cellular processes. nih.gov
Genetic interactions have also been observed with genes involved in cell cycle regulation, including CDH1, GDH1, TAF1, and ADK1. nih.gov These interactions hint at a potential role for FBP1 in coordinating metabolic status with cell cycle progression, particularly in response to stress. nih.gov
Furthermore, studies suggest that FBP1 may have non-canonical functions independent of its enzymatic activity. nih.govresearchgate.net In cancer cells, FBP1 has been shown to interact with hypoxia-inducible factors (HIFs) in the nucleus, reducing the expression of glycolytic genes. researchgate.net This non-enzymatic function contributes to the suppression of glycolysis and can impact cell proliferation and migration. researchgate.net FBP1 has also been suggested to regulate ERK signaling in a non-enzymatic manner. researchgate.net
The genetic context can significantly influence the outcome of altered FBP1 expression. nih.gov For example, the impact of Fbp1p over-expression on cell survival upon MMS treatment in yeast was found to be dependent on the presence of the endogenously expressed enzyme. nih.gov These complex genetic interactions highlight the intricate regulatory network in which FBP1 operates. nih.gov
Table 2: Examples of Genetic Interactions Involving FBP1 (in S. cerevisiae)
| Interacting Gene | Pathway/Process Involved | Type of Interaction | Observed Effect | Source |
| TOR2 | TORC1 pathway | Genetic | Interaction observed in high-throughput screening | nih.gov |
| CDH1 | Cell cycle regulation | Genetic | Suggested involvement in cell cycle regulation | nih.gov |
| GDH1 | Glycogen (B147801) metabolism, Cell cycle coordination | Genetic | Suggested involvement in cell cycle coordination | nih.gov |
| TAF1 | G1/S cell cycle progression | Genetic | Suggested involvement in cell cycle progression | nih.gov |
| ADK1 | Purine metabolism, DNA replication stress response | Genetic | Suggested involvement in response to DNA damage | nih.gov |
| SKP1 | SCF E3 ubiquitin ligase complex | Physical | Physical interaction via F-box domain | einsteinmed.edu |
V. Cellular and Systemic Roles of Fbp1 Beyond Primary Gluconeogenesis
FBP1 Involvement in DNA Damage Response and Cellular Stress Pathways
While direct evidence specifically detailing FBP1's direct involvement in DNA damage response and cellular stress pathways is less extensively documented in the provided search results, metabolic enzymes are increasingly recognized for their moonlighting functions in these processes. Cellular stress, including oxidative stress, can impact metabolic flux, and enzymes like FBP1 operating at key metabolic junctures may play indirect roles in sensing or responding to such conditions. For instance, fructose (B13574) 1,6-bisphosphate, the substrate of FBP1, has been implicated in the ability to bind and sequester Fe(II), potentially acting as an antioxidant by preventing the generation of reactive oxygen species via Fenton chemistry. wikipedia.org This suggests a potential, albeit indirect, link between FBP1's substrate and cellular stress mitigation. Further research is needed to elucidate any direct interactions or regulatory roles of FBP1 within core DNA damage response or specific cellular stress signaling cascades.
Emerging Physiological Functions of FBP1 in Specific Organ Systems
Beyond its hepatic role in glucose production, FBP1 is being recognized for its contributions to the function of specific organ systems, influencing processes critical for systemic metabolic homeostasis.
Regulation of Glucose Sensing and Pancreatic Islet Cell Function
FBP1 has been shown to play a role in regulating glucose sensing and insulin (B600854) secretion in pancreatic beta-cells. uniprot.orguniprot.orgivami.com This function is distinct from its primary role in hepatic gluconeogenesis and highlights a potential involvement of FBP1 in the intricate mechanisms by which pancreatic islets respond to glucose levels to maintain blood sugar homeostasis. Research indicates that FBP1 in beta-cells can influence their ability to sense glucose concentrations and modulate the appropriate release of insulin. uniprot.orguniprot.orgivami.com
Influence on Systemic Appetite and Adiposity Regulation
FBP1 is recognized as an important regulator of appetite and adiposity. uniprot.orguniprot.orgivami.comnih.govproteinatlas.org Studies, including those in transgenic mice overexpressing FBP1, have demonstrated a link between increased FBP1 expression in the liver and reduced adiposity and food intake. nih.gov This suggests that hepatic FBP1 may contribute to a feedback mechanism that limits weight gain in conditions of nutrient excess. Increased expression of FBP1 in the liver following nutrient excess appears to increase circulating satiety hormones and reduce appetite-stimulating neuropeptides. uniprot.orguniprot.orgnih.govproteinatlas.org
Table: FBP1 and Adiposity in Transgenic Mice
| Genotype | Adiposity (% reduction) | Food Intake (qualitative) |
| FBP1 Overexpression | ~50% | Reduced |
(Note: This is an interactive data table based on the text data.)
Modulation of Epidermal Homeostasis and Keratinocyte Differentiation
Compound Names and PubChem CIDs
Role in Chondrocyte Physiology and Cartilage Matrix Integrity
Fructose-1,6-bisphosphatase 1 (FBP1), traditionally recognized for its crucial role in gluconeogenesis, has demonstrated significant functions in chondrocyte physiology and the maintenance of cartilage matrix integrity, particularly in the context of osteoarthritis (OA). Research indicates that FBP1 plays a protective role in cartilage by influencing cellular metabolism, senescence, and the synthesis of extracellular matrix components.
Studies have shown that the expression of FBP1 is reduced in the cartilage of both human OA patients and mouse models of the disease. nih.govnih.gov This decreased expression correlates with a reduction in polysaccharide levels within the cartilage, suggesting an inhibition of polysaccharide synthesis. nih.gov Given that polysaccharides, such as glycosaminoglycans, are vital components of the cartilage matrix, their reduced synthesis contributes to cartilage degeneration. nih.govresearchgate.net
Investigations using in vitro and in vivo models have explored the effects of modulating FBP1 levels in chondrocytes. Overexpression of FBP1 in chondrocytes treated with IL-1β (a pro-inflammatory cytokine used to induce OA-like conditions) was found to alleviate chondrocyte degeneration and senescence. nih.govnih.govresearchgate.netresearchgate.netresearcher.life This protective effect is associated with FBP1's ability to restore metabolic disorders in chondrocytes and delay cellular aging. nih.govresearchgate.net
FBP1's influence on cartilage matrix integrity is further highlighted by its impact on key matrix proteins and enzymes. Overexpression of FBP1 in OA cartilage has been shown to increase the expression of SOX9 and downregulate the expression of MMP13. nih.gov SOX9 is a transcription factor essential for cartilage formation and the synthesis of matrix components like collagen II and aggrecan, while MMP13 is a matrix metalloproteinase involved in cartilage catabolism and degradation. nih.govelifesciences.org By promoting anabolic factors like SOX9 and inhibiting catabolic enzymes like MMP13, FBP1 helps to maintain the balance between matrix synthesis and degradation, thus preserving cartilage structure. nih.gov
Detailed research findings indicate that FBP1's protective effects in cartilage may involve the regulation of downstream proteins. One such protein identified is Protein crumbs homolog 3 (CRB3). nih.govnih.govresearchgate.netresearchgate.netresearcher.life Studies have shown that CRB3 is significantly downregulated when FBP1 expression is decreased in chondrocytes. nih.govnih.govresearchgate.netresearchgate.netresearcher.life Furthermore, CRB3 has been confirmed to suppress the degeneration and delay the senescence of chondrocytes. nih.govnih.govresearchgate.netresearchgate.netresearcher.life This suggests that FBP1 may exert its beneficial effects on cartilage partly by regulating CRB3. nih.govnih.govresearchgate.netresearchgate.netresearcher.life
The role of FBP1 in chondrocyte metabolism extends to influencing the levels of polysaccharides like glycogen (B147801). Overexpression of FBP1 in chondrocytes increased the levels of glycogen and other polysaccharides, indicating an alleviation of inhibited gluconeogenesis. nih.gov This aligns with FBP1's known function as a key enzyme in gluconeogenesis, a process that provides glucose essential for the synthesis of cartilage matrix components like aggrecan. nih.govresearchgate.net
The following table summarizes some of the observed effects of FBP1 modulation on key markers in chondrocytes:
| Marker | Effect of Decreased FBP1 (e.g., in OA or IL-1β treatment) | Effect of Increased FBP1 (Overexpression) | Reference |
| Polysaccharides (e.g., Glycogen) | Reduced levels, Synthesis inhibited | Increased levels, Inhibition alleviated | nih.gov |
| Chondrocyte Senescence | Increased | Alleviated/Delayed | nih.govnih.govresearchgate.netresearchgate.netresearcher.life |
| Chondrocyte Degeneration | Increased | Alleviated | nih.govnih.govresearchgate.netresearchgate.netresearcher.life |
| SOX9 | Decreased expression | Increased expression | nih.gov |
| COL2 (Collagen II) | Decreased levels | Increased levels | nih.gov |
| ACAN (Aggrecan) | Decreased levels | Increased levels | nih.gov |
| MMP13 | Increased expression | Decreased expression | nih.gov |
| ColX (Collagen X) | Increased levels | Decreased levels | nih.gov |
| P16 | Elevated levels | Lowered levels | nih.gov |
| P21 | Elevated levels | Lowered levels | nih.gov |
| CRB3 | Significantly downregulated | Not explicitly shown to increase, but regulated downstream | nih.govnih.govresearchgate.netresearchgate.netresearcher.life |
These findings collectively highlight FBP1 as a crucial factor in maintaining chondrocyte health and cartilage matrix integrity, suggesting its potential as a therapeutic target for conditions like osteoarthritis. nih.govnih.govresearchgate.netresearchgate.netresearcher.life
Vi. Fbp1 in Disease Contexts: Mechanistic and Molecular Genetic Perspectives
Genetic Basis of Fructose-1,6-Bisphosphatase Deficiency (FBP1D)
Fructose-1,6-bisphosphatase deficiency (FBP1D) is an autosomal recessive inborn error of metabolism arising from pathogenic mutations in the FBP1 gene frontiersin.orgmednexus.orgorpha.netnih.gov. This genetic defect leads to a reduction or complete absence of functional FBPase-1 enzyme, consequently impairing gluconeogenesis frontiersin.orgmednexus.org. The inability to effectively synthesize glucose from precursors like pyruvate (B1213749), lactate (B86563), glycerol, and certain amino acids can precipitate severe metabolic disturbances, including life-threatening episodes of hypoglycemia and metabolic acidosis, especially during fasting or increased metabolic demand frontiersin.orgmednexus.orgorpha.netpreventiongenetics.com.
Spectrum of Pathogenic FBP1 Gene Mutations
The FBP1 gene, located on chromosome 9q22.32, consists of seven exons mednexus.org. Pathogenic mutations causing FBP1D are diverse and distributed throughout the gene. Over 20 different FBP1 variants have been documented, encompassing missense, nonsense, splice site mutations, small insertions and deletions causing frameshifts or amino acid alterations, as well as larger deletions affecting exon 1 or the entire gene preventiongenetics.com. These mutations can disrupt enzyme function by affecting substrate, inhibitor, or metal ion binding sites preventiongenetics.com.
Geographic and ethnic variations in mutation prevalence have been observed. For instance, the 114_119dup mutation is prevalent in Saudi Arabia, while c.960_961insG and c.490G>A are common in Japan frontiersin.org. A founder mutation involving the deletion of exon 1 (NM_000507.4) is frequently seen in Turkish patients frontiersin.org. Studies in Chinese populations have identified both novel mutations, such as c.704delC (p.Pro235GlnfsX42) and c.720_729del (p.Tyr241GlyfsX33), and known pathogenic variants like c.960_961insG (p.Ser321Valfs) and c.490G>A (p.Gly164Ser) mdpi.com. The c.490G>A (p.Gly164Ser) variant, affecting a highly conserved glycine (B1666218) residue, results in an FBPase protein with minimal enzymatic activity mednexus.org.
FBP1 Dysregulation in Oncogenesis and Altered Tumor Metabolism
FBP1's role extends beyond inherited metabolic disorders to the complex context of cancer. In many malignancies, FBP1 frequently acts as a tumor suppressor by counteracting aerobic glycolysis, a metabolic alteration that fuels rapid tumor growth nih.govaging-us.comaacrjournals.org. However, its function can be context-dependent, and in some instances, it may support alternative metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway nih.gov.
Aberrant FBP1 Gene Expression and Epigenetic Inactivation in Malignancy
Downregulation of FBP1 expression is a common feature in numerous cancers and is often correlated with poor patient prognosis nih.govaging-us.comaacrjournals.orgnih.gov. This reduced expression can be driven by various mechanisms, including epigenetic modifications, such as promoter hypermethylation, and genomic alterations like copy number loss plos.orgaacrjournals.orgplos.org.
Studies have demonstrated that FBP1 is significantly underexpressed in a large proportion of human hepatocellular carcinoma (HCC) and colon cancer tissues and cell lines, and this reduced expression correlates strongly with methylation of the FBP1 promoter plos.orgaacrjournals.orgplos.orgnih.gov. Promoter hypermethylation of FBP1 has also been observed in gastric cancer plos.orgplos.org. Treatment with demethylating agents can restore FBP1 expression, indicating that epigenetic silencing is a direct mechanism of downregulation plos.orgplos.orgcapes.gov.br. Copy number loss of FBP1 has also been identified as an independent factor contributing to decreased FBP1 expression in HCC aacrjournals.org.
Aberrant FBP1 expression can also be influenced by oncogenic signaling pathways. The NF-kappaB pathway has been linked to the epigenetic downregulation of FBP1 in gastric cancer plos.orgcapes.gov.br. C-MYC, often upregulated in malignant tumors, can bind to the FBP1 promoter and repress its transcription nih.govnih.gov.
FBP1 as a Modulator of Metabolic Reprogramming in Cancer Cells
FBP1 plays a significant role in shaping the metabolic landscape of cancer cells, primarily by opposing glycolysis nih.govaging-us.comaacrjournals.org. Loss of FBP1 expression promotes aerobic glycolysis, leading to increased glucose uptake and lactate production, which are hallmarks of the Warburg effect aging-us.comaacrjournals.orgthno.org.
By antagonizing glycolysis, FBP1 can suppress cancer cell proliferation, invasion, and metastasis nih.govaging-us.complos.org. Restoring FBP1 expression in cancer cell lines with low endogenous levels has been shown to inhibit tumor growth and intracellular glucose uptake aacrjournals.org. This metabolic shift driven by FBP1 loss provides cancer cells with a selective advantage for survival and proliferation, particularly in the challenging tumor microenvironment characterized by hypoxia and nutrient scarcity bioengineer.orgresearchgate.net.
Beyond its established enzymatic role in gluconeogenesis, FBP1 also possesses non-glycolytic functions that impact cancer progression nih.gov. It can act as a transcriptional regulator and directly bind to mRNA to influence translation and stability nih.gov. Research also suggests a role for FBP1 in regulating fatty acid metabolism nih.gov. Furthermore, FBP1 has been found to function as a protein phosphatase, capable of dephosphorylating histone H3 and suppressing gene expression, including the activity of PPARα, a key regulator of β-oxidation oup.comnih.gov.
The absence or reduction of FBP1 can also affect cellular redox balance. Silencing of FBP1 has been shown to decrease reactive oxygen species (ROS) levels by suppressing mitochondrial complex I activity while simultaneously increasing NADPH production through the pentose phosphate pathway researchgate.net. These lower ROS levels can contribute to the promotion of epithelial-mesenchymal transition (EMT) and enhance cancer stem cell-like properties researchgate.net.
Interactions of FBP1 with Key Oncogenic Signaling Axes and Hypoxia-Inducible Factors
FBP1 engages in interactions with several critical oncogenic signaling pathways and factors, thereby influencing tumor development and progression. A notable interaction is with Hypoxia-Inducible Factors (HIFs), specifically HIF-1α and HIF-2α nih.govbioengineer.orgnovusbio.commdpi.comspandidos-publications.comthno.orgresearchgate.net. FBP1 can directly bind to the C-terminal regions of both HIF-1α and HIF-2α, inhibiting their transcriptional activity and opposing cancer progression, as demonstrated in renal carcinoma novusbio.commdpi.comspandidos-publications.comthno.orgresearchgate.net. This direct interaction contributes to restraining nuclear HIF function and impeding metabolic pathways essential for cancer cell survival bioengineer.orgresearchgate.net.
FBP1 also interacts with and modulates the activity of other signaling molecules. It can directly bind to STAT3, inhibiting its expression and phosphorylation, suppressing its nuclear translocation, and leading to its functional impairment nih.govthno.orgresearchgate.netresearchgate.net. This interaction is particularly relevant in ovarian cancer, where the C-MYC/FBP1/STAT3 axis has been identified as a potential therapeutic target nih.govresearchgate.net. The interaction between FBP1 and STAT3 can also impact the expression of immune checkpoint molecules like PD-L1, contributing to immune evasion in the tumor microenvironment thno.org.
Furthermore, FBP1 has been shown to interact with and influence pathways such as the Wnt/β-catenin pathway; its overexpression can inactivate this pathway, thereby hindering cancer cell proliferation, migration, invasion, and tumorigenesis nih.govthno.org. FBP1 can also contribute to the destabilization of c-MYC by disrupting the ERK-c-MYC axis thno.org. Interactions with proteins like Snail, a key regulator of EMT, have also been reported, where Snail can repress FBP1 transcription, contributing to metabolic reprogramming and EMT in basal-like breast cancer nih.govresearchgate.net.
Data Table: Aberrant FBP1 Expression and Prognosis in Selected Cancers
| Cancer Type | FBP1 Expression Level (vs. Normal) | Association with Prognosis | Key Mechanism(s) of Downregulation | References |
|---|---|---|---|---|
| Hepatocellular Carcinoma | Low | Poor overall survival | Promoter hypermethylation, Copy number loss | plos.orgaacrjournals.orgplos.orgnih.gov |
| Colon Cancer | Low | Not explicitly stated | Promoter hypermethylation | plos.orgplos.orgnih.govcapes.gov.br |
| Gastric Cancer | Low | Poor overall survival | Promoter hypermethylation, NF-kappaB | plos.orgplos.orgcapes.gov.br |
| Ovarian Cancer | Decreased | Poor prognosis | DNA methylation, C-MYC binding | nih.govresearchgate.net |
| Renal Cell Carcinoma | Underexpressed/Destabilized | Poor prognosis | Neddylation (in ccRCC) | aging-us.combioengineer.orgresearchgate.net |
| Basal-like Breast Cancer | Lost/Suppressed | Poor prognosis | Snail-mediated repression | aging-us.comresearchgate.net |
| Pancreatic Cancer | Low | Poor prognosis | TRIM47-mediated ubiquitination | nih.govthno.orgnih.govtechscience.com |
| Lung Adenocarcinoma | Low | Poor prognosis | ZEB1-mediated DNA methylation | nih.govaging-us.com |
Mechanistic Implications of FBP1 in Other Pathological Conditions
FBP1's involvement in pathological states extends significantly beyond its direct deficiency. Mechanistic studies highlight its multifaceted roles, particularly as a tumor suppressor and a modulator of inflammatory and metabolic signaling pathways.
In the context of cancer, FBP1 is frequently downregulated, and this reduced expression is associated with poor prognosis in certain cancer types. nih.govfrontiersin.orgplos.org The tumor suppressive function of FBP1 is partly attributed to its ability to counteract the Warburg effect, a metabolic hallmark of cancer characterized by increased aerobic glycolysis. nih.govfrontiersin.org By favoring gluconeogenesis, FBP1 can inhibit glycolysis, thus limiting the energy source preferentially utilized by many cancer cells for rapid proliferation. nih.govfrontiersin.org However, FBP1's anti-cancer mechanisms are not solely metabolic. It has been shown to influence gene transcription, mRNA translation and stability, and the tumor immune microenvironment. nih.gov For instance, FBP1 can act as a transcriptional regulator of DNA transcription or directly bind to mRNA to modulate its translation and stability. nih.gov Studies have also indicated that FBP1 can function as a protein phosphatase, affecting cancer progression through dephosphorylation events. nih.govnih.gov Specific molecular interactions contributing to its tumor suppressor role include the negative regulation of Snail-induced epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma (HCC) and lung adenocarcinoma (LUAD), and its role in inhibiting metastasis in gastric cancer. nih.gov FBP1 has also been linked to regulating fatty acid metabolism and increasing the protein levels of FBXW7, which in turn inhibits mTOR levels, thereby enhancing anti-tumor effects of radiation. nih.gov Furthermore, FBP1 expression can influence sensitivity to chemotherapy agents like cisplatin, potentially by inhibiting glycolysis. nih.gov
Interactive Table 1: FBP1 Expression and Prognosis in Select Cancers
| Cancer Type | FBP1 Expression Level | Association with Prognosis | Key Mechanistic Implication(s) | Source |
| Hepatocellular Carcinoma | Lower | Poor | Inhibits Snail-induced EMT, links metabolism to tumorigenesis via HSC senescence. nih.govaacrjournals.org | nih.govaacrjournals.org |
| Lung Adenocarcinoma | Lower (knockdown) | Promotes invasion/metastasis | Promotes EMT, upregulates Slug. nih.gov | nih.gov |
| Gastric Cancer | Lower | Poor | Facilitates EMT, promotes metastasis. nih.gov | nih.gov |
| Renal Cell Carcinoma | Downregulated | Poor | Disrupts Warburg effect by inhibiting aerobic glycolysis, affects HIF activity. frontiersin.org | frontiersin.org |
| Pancreatic Cancer | Loss | Resistance to gemcitabine | Activates IQGAP1–ERK–Myc axis. taylorandfrancis.com | taylorandfrancis.com |
| Breast Cancer | Variable/Elevated | Type-dependent | May promote apoptosis, acts as mitophagy suppressor by blocking HIF1a/BNIP3 and enhancing Beclin 1/Bcl-2 association. d-nb.infotaylorandfrancis.com | d-nb.infotaylorandfrancis.com |
Beyond cancer, FBP1 has been implicated in other metabolic and inflammatory conditions. In the context of insulin (B600854) resistance and type 2 diabetes, FBP1 has been shown to play a role in regulating inflammation in immune cells. thno.orgresearchgate.net Specifically, 1α,25(OH)₂D₃ (active vitamin D) has been found to promote FBP1 expression in γδ T cells, which suppresses glycolysis and inhibits the Akt/p38 MAPK phosphorylation pathway, thereby reducing inflammatory cytokine production and ameliorating systemic insulin resistance in obese mice. thno.orgresearchgate.net Reduced FBP1 expression in circulating γδ T cells has been detected in patients with type 2 diabetes. thno.org FBP1 deficiency in the liver, even in the absence of fasting-induced hypoglycemia, can lead to hepatic steatosis and hyperlipidemia. ucsd.edunih.govphysiology.orgresearchgate.net This is linked to FBP1's non-enzymatic role in regulating AKT activation. ucsd.edunih.gov FBP1 forms a complex with AKT, the catalytic subunit of protein phosphatase 2A (PP2A-C), and aldolase (B8822740) B (ALDOB), which accelerates AKT dephosphorylation. ucsd.edunih.gov This complex formation, enhanced by fasting, prevents insulin hyperresponsiveness and associated liver pathologies. ucsd.edunih.gov
Interactive Table 2: FBP1's Role in Metabolic and Inflammatory Conditions
| Condition | FBP1 Involvement | Mechanistic Insight | Source |
| Insulin Resistance/Type 2 Diabetes | Reduced expression in γδ T cells | Promotion by 1α,25(OH)₂D₃ suppresses glycolysis, inhibits Akt/p38 MAPK, reduces inflammation. thno.orgresearchgate.net | thno.orgresearchgate.net |
| Hepatic Steatosis/Hyperlipidemia | Deficiency in liver | Non-enzymatic role in forming complex with AKT, PP2A-C, ALDOB to dephosphorylate AKT, preventing insulin hyperresponsiveness. ucsd.edunih.govphysiology.orgresearchgate.net | ucsd.edunih.govphysiology.orgresearchgate.net |
| Asthma | Overexpressed in murine model and stimulated cells | Aggravates oxidative stress-induced apoptosis by suppressing the Nrf2 pathway. nih.gov | nih.gov |
FBP1 has also been explored in the context of neurological disorders, although research in this area is less extensive. It has been identified as a cellular protein that can interact with the internal ribosomal entry site (IRES) of Enterovirus 71 (EV71), a virus associated with severe neurological disorders in children. researchgate.net This interaction suggests a potential role for FBP1 in facilitating viral protein translation. researchgate.net Furthermore, FBP1 deficiency, while primarily causing metabolic crises, can lead to neurological symptoms like seizures, likely due to severe hypoglycemia and metabolic acidosis. frontiersin.orgnih.govjensenlab.org
FBP1's role in other conditions like psoriasis is also emerging, where it appears to regulate keratinocyte proliferation and differentiation, potentially through metabolic control of histone acetylation. nih.gov FBP1 depletion in keratinocytes promotes glycolysis-mediated acetyl-CoA production, increasing histone acetylation and transcription of growth-related genes. nih.gov FBP1 depletion also abolishes the expression of inflammatory cytokines like IL1B and IL-6 in keratinocytes, suggesting a role in inflammatory responses in the skin. nih.gov
Vii. Advanced Methodologies for Fbp1 Research
Molecular and Cellular Biology Techniques for FBP1 Gene and Protein Studies
Molecular and cellular biology techniques are fundamental to investigating FBP1 at the genetic and protein levels. Quantitative real-time PCR (qRT-PCR) and Northern blot assays are used to measure FBP1 gene expression under various conditions, such as during mating or in response to glucose concentration. asm.orgnih.gov These methods allow researchers to quantify mRNA levels and understand the transcriptional regulation of FBP1. For instance, qRT-PCR has shown that FBP1 expression is significantly downregulated during mating in Cryptococcus neoformans. asm.orgnih.gov
Sequence analysis, including whole-exome sequencing and Sanger sequencing, is crucial for identifying mutations in the FBP1 gene associated with disorders like fructose-1,6-bisphosphatase deficiency. nih.govnih.govresearchgate.net These techniques can detect small intragenic deletions/insertions, missense, nonsense, and splice site variants. nih.gov Gene-targeted deletion/duplication analysis can also be employed to identify larger genomic alterations. nih.gov
Cellular localization studies, often using techniques like immunofluorescence or western blotting of cellular fractions, help determine where the FBP1 protein is located within the cell under different physiological states. For example, FBP1 is known to translocate into the nucleus in normal human hepatocytes under glucose deprivation. oup.com Western blot is also used to detect the expression levels of the FBP1 protein and its mutant forms. nih.govnih.gov
Techniques such as co-immunoprecipitation and mass spectrometry are employed to identify proteins that interact with FBP1, providing insights into its molecular partnerships and potential signaling pathways. genecards.orgoup.com Mass spectrometry analysis has shown that FBP1 can bind to O-linked N-acetylglucosamine (GlcNAc) transferase (OGT), an interaction that can disrupt FBP1's nuclear translocation. oup.com
Chromatin dynamics at the FBP1 promoter region can be investigated using techniques like indirect end-labeling analysis with micrococcal nuclease (MNase)-digested chromatin to reveal nuclease-hypersensitive sites, indicative of open chromatin configurations. mdpi.com Chromatin conformation capture (3C) technology can detect interactions between different regulatory regions, such as upstream activating sequences (UASs), highlighting the importance of three-dimensional chromatin structure in FBP1 gene activation. mdpi.com
Biochemical and Biophysical Approaches for FBP1 Enzyme Characterization
Biochemical and biophysical methods are essential for understanding the enzymatic activity, kinetics, and structural properties of the FBP1 protein. Spectrophotometric assays are commonly used to measure FBP1 enzyme activity by monitoring the production of fructose (B13574) 6-phosphate or the consumption of fructose 1,6-bisphosphate. nih.gov A common approach involves coupling the reaction to other enzymes and measuring the formation of NADPH, although specificity can be enhanced by testing in the presence and absence of AMP, a specific inhibitor of FBP1. nih.gov
Kinetic characterization involves determining parameters such as the Michaelis constant (Km) for its substrate, fructose 1,6-bisphosphate, and inhibition constants (Ki) for regulatory molecules like AMP and fructose 2,6-bisphosphate. asm.org These studies provide quantitative data on the enzyme's catalytic efficiency and regulation.
Structural studies, including X-ray crystallography, are vital for determining the three-dimensional structure of FBP1, which can reveal details about its active site, allosteric sites, and how mutations might affect its conformation and function. researchgate.netresearchgate.net While obtaining exact protein structures in different states (e.g., bound to different substrates or interacting proteins) can be challenging, they are necessary to fully understand the catalytic mechanisms. oup.com
Biophysical approaches, such as Dynamic Light Scattering (DLS), differential scanning fluorimetry (DSF), and circular dichroism (CD), can be used to study protein stability, folding, and conformational changes. frontiersin.org CD, for instance, can provide information about the secondary structure content of FBP1. frontiersin.org These techniques can also be used in high-throughput screens to assess the effects of various ligands or conditions on FBP1 stability. frontiersin.org
Mutational analysis, often involving site-directed mutagenesis to introduce specific amino acid substitutions, combined with enzymatic assays and structural analysis, helps to identify residues critical for catalytic activity, substrate binding, or allosteric regulation. nih.govresearchgate.netresearchgate.net Studies have classified FBP1 missense mutations based on their impact on enzyme activity and protein expression, linking genotype to biochemical phenotype. researchgate.netresearchgate.net
Genetic Engineering and Model Organism Studies for FBP1 Functional Analysis
Genetic engineering techniques are widely used to manipulate FBP1 expression and function in various model organisms, allowing researchers to study its physiological roles. This includes creating gene knockout or knockdown models to assess the consequences of FBP1 deficiency. For example, studies in Yarrowia lipolytica have involved constructing strains with disrupted FBP1 genes to investigate growth on gluconeogenic substrates. asm.org
Overexpression of FBP1, either wild-type or mutant forms, can be achieved using plasmid vectors with appropriate promoters to study the effects of increased FBP1 levels on cellular processes or in disease models. nih.gov This approach has been used in yeast to investigate FBP1's role in sensitivity to genotoxic stress. nih.gov
Model organisms, such as the yeasts Saccharomyces cerevisiae and Schizosaccharomyces pombe, are valuable systems for studying the fundamental mechanisms of FBP1 regulation and function due to their genetic tractability and conserved metabolic pathways. nih.govmdpi.comasm.orgyeastgenome.orgpnas.org Studies in S. pombe have revealed multi-layered transcriptional regulatory systems controlling fbp1 gene expression in response to glucose levels. mdpi.com S. cerevisiae has been used to study FBP1 degradation pathways and the role of the GID E3 ubiquitin ligase complex in regulating FBP1 levels during metabolic shifts. pnas.orgmpg.de
Animal models, such as mice, are used to study the in vivo functions of FBP1, particularly in the context of diseases like fructose-1,6-bisphosphatase deficiency and cancer. oup.comnih.gov These models allow for the investigation of FBP1's impact on systemic metabolism, organ function, tumor growth, and response to interventions. oup.comnih.gov For example, animal studies have shown that expressing O-GlcNAcylation-mutant FBP1 can reduce tumor growth. oup.com Murine inhalation models have been used to study the role of FBP1 in the virulence of fungal pathogens like Cryptococcus neoformans. nih.gov
Computational and Systems Biology Approaches for FBP1 Pathway Analysis
Computational and systems biology approaches play an increasingly important role in analyzing complex datasets related to FBP1 and integrating information to understand its role within broader biological networks and pathways.
Bioinformatics analysis is used to study FBP1 expression patterns in different tissues and disease states, predict upstream regulatory genes (such as microRNAs), and analyze protein-protein interaction networks. nih.govuniprot.org Databases like GeneCards and UniProt provide integrated biological information, including GO annotations, pathways, and interacting proteins for FBP1. genecards.orguniprot.org
Molecular dynamic simulation can be used to evaluate the structural stability and conformational changes of FBP1, particularly in the presence of mutations or ligands. oup.comresearchgate.net Docking analyses can predict how FBP1 interacts with its substrates or other proteins. oup.com
Data-independent mass spectrometry analysis (DIA-MS) is a high-throughput proteomics method used in systems biology workflows to comprehensively map changes in protein abundance, including FBP1, in response to various stimuli or genetic perturbations. pnas.orgmpg.de This allows for a global view of how FBP1 levels are regulated and how they correlate with changes in other proteins within metabolic pathways. pnas.orgmpg.de
Computational tools and databases are also used for analyzing genetic variants in FBP1 and predicting their pathogenicity and impact on protein function and stability. nih.govresearchgate.net
Q & A
Q. What are the structural features of the FBP1 gene and its protein product?
The FBP1 gene is located on chromosome 9q22.32 and comprises 8 exons, encoding a 338-amino acid enzyme critical for gluconeogenesis. Alternative splicing produces two mRNA variants, but both encode the same protein. The enzyme catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. Structural studies reveal 77% sequence identity between liver (FBP1) and muscle (FBP2) isoforms, with distinct exon compositions (FBP1: 8 exons; FBP2: 7 exons) . Common mutations include exon deletions (e.g., exons 2–3, 3–7, or full-gene deletions) and missense/nonsense variants linked to FBPase deficiency .
Q. How are pathogenic FBP1 mutations identified and validated in clinical research?
Mutations are detected via Sanger sequencing or whole-exome sequencing, followed by functional validation:
- Step 1 : Analyze patient DNA for novel variants (e.g., c.974T>A, c.755A>T) using primers targeting exons and splice sites .
- Step 2 : Predict pathogenicity with tools like Mutation Taster and cross-reference databases (e.g., HGMD, 1000 Genomes) .
- Step 3 : Perform enzyme activity assays (e.g., spectrophotometric measurement of FBPase activity in liver biopsies) to confirm functional impairment .
Q. What experimental models are used to study FBP1 function in metabolism?
- In vitro : Use hepatocyte or β-cell lines (e.g., MIN6) with siRNA-mediated FBP1 knockdown to assess gluconeogenesis and glucose-stimulated insulin secretion (GSIS) .
- In vivo : Employ hepatocyte-specific knockout mice (e.g., LZB20KO) to study metabolic acidosis and hypoglycemia phenotypes .
Advanced Research Questions
Q. How do transcriptional regulators like ZBTB20 and TP53 modulate FBP1 expression?
- ZBTB20 : Represses FBP1 transcription via direct binding to its promoter (ChIP-qPCR with primers spanning −1 kb to the transcriptional start site). Overexpression in ZBTB20-null hepatocytes reduces FBP1 promoter-driven luciferase activity by 60% .
- TP53 : Activates FBP1 during hepatocellular carcinoma progression. ChIP assays using TP53-specific antibodies confirm binding to FBP1 promoter regions (e.g., amplicons covering −2.5 kb to +1 kb) .
Q. What methodologies resolve contradictory data on FBP1’s role in cancer progression?
FBP1 acts as both a tumor suppressor (e.g., in esophageal adenocarcinoma, where high FBP1 correlates with better prognosis) and a metabolic adaptor in hypoxic tumors. To address contradictions:
- Step 1 : Context-specific analysis using tissue microarrays (TMAs) and immunohistochemistry (IHC) to quantify FBP1 protein levels across cancer subtypes .
- Step 2 : Validate functional impact via CRISPR/Cas9 knockout in cancer cell lines (e.g., HEK293T) followed by metabolomic profiling (e.g., LC-MS for fructose-6-phosphate levels) .
Q. How can researchers investigate post-translational modifications (PTMs) of FBP1?
- Ubiquitination : Co-immunoprecipitation (Co-IP) assays in HEK293T cells transfected with HA-tagged ubiquitin and FBP1 plasmids. Proteasome inhibitors (e.g., MG132) stabilize FBP1, confirming ubiquitin-mediated degradation .
- Phosphorylation : Use phospho-specific antibodies in Western blotting after treating cells with kinase inhibitors (e.g., AMPK activators) .
Q. What strategies optimize experimental design for studying FBP1 in rare metabolic disorders?
- Cohort selection : Prioritize patients with recurrent hypoglycemia and metabolic acidosis, excluding common FBP1 mutations via PCR .
- Functional rescue : Transfect patient-derived fibroblasts with wild-type FBP1 cDNA and measure gluconeogenic flux using C-labeled glycerol tracing .
Methodological Standards
Q. What controls are essential for ChIP assays targeting FBP1 regulatory regions?
- Positive control : Acetylated histone H3 (AcH3) antibodies to confirm chromatin quality.
- Negative controls : (1) IgG isotype antibodies; (2) Primer sets for distal genomic regions (e.g., 6 kb downstream of FBP1) to rule out nonspecific binding .
Q. How should FBP1-related data be reported to meet publication standards?
- Mutation data : Provide variant classification (ACMG guidelines), functional assay results, and population frequency .
- Enzyme kinetics : Include Km and Vmax values for fructose-1,6-bisphosphate hydrolysis, measured at pH 7.5 and 9.0 to reflect physiological vs. assay conditions .
- Transcriptional studies : Deposit raw ChIP-seq or RNA-seq data in public repositories (e.g., GEO) with accession numbers cited .
Data Contradiction Analysis
Q. How to reconcile discrepancies in FBP1 expression levels across studies?
- Technical factors : Standardize RNA extraction protocols (e.g., RIN >8 for liver tissues) and normalize qPCR data to multiple housekeeping genes (e.g., GAPDH, ACTB) .
- Biological variability : Stratify samples by metabolic state (fasted vs. fed) and exclude samples with confounding conditions (e.g., liver fibrosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
